(Bicyclo[3.1.0]hexane-1-yl)acetic acid
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Overview
Description
(Bicyclo[3.1.0]hexane-1-yl)acetic acid is a compound with a unique bicyclic structure. It is known for its conformationally constrained bioisostere of cyclohexane, which provides tighter binding to target proteins and better selectivity, resulting in fewer off-target effects . This compound has a molecular weight of 140.18 g/mol and is often used in medicinal chemistry due to its stability and bioactivity .
Mechanism of Action
Target of Action
It’s known that bicyclo[310]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are used as key building blocks in organic synthesis .
Mode of Action
The specific mode of action of (Bicyclo[31The compound is synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Result of Action
The molecular and cellular effects of (Bicyclo[31A related study showed that a compound with a similar structure increased the percentage of early apoptotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including (Bicyclo[3.1.0]hexane-1-yl)acetic acid, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method involves using an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[3.1.0]hexane-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The high ring strain of the bicyclic scaffold makes it a valuable synthetic intermediate .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include difluorocyclopropenes, cyclopropylanilines, and photoredox catalysts . The reactions often require blue LED irradiation and can be performed under mild conditions to achieve high yields .
Major Products
The major products formed from these reactions are typically bicyclic scaffolds with three contiguous stereocenters . These products are valuable in medicinal chemistry for their bioactivity and stability .
Scientific Research Applications
(Bicyclo[3.1.0]hexane-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules due to its unique structure and reactivity.
Medicine: Investigated for its use in developing drugs with fewer off-target effects and improved efficacy.
Industry: Utilized in the synthesis of bioactive compounds and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simpler analog that prefers the chair conformation, which is thermodynamically more stable.
cis-Bicyclo[3.1.0]hexane: A rigidified cyclohexane analog that adopts a puckered shape similar to (Bicyclo[3.1.0]hexane-1-yl)acetic acid.
Drospirenone: A bicyclo[3.1.0]hexane-containing drug used in birth control, structurally related to 17-α-spirolactone.
Uniqueness
This compound is unique due to its high ring strain and conformationally constrained structure, which provides better selectivity and binding affinity compared to its analogs . Its ability to act as a bioisostere of cyclohexane makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(1-bicyclo[3.1.0]hexanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)5-8-3-1-2-6(8)4-8/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBFSYKSVEITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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